4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole moiety, a thiazole ring, and a pyridine derivative
Mechanism of Action
Target of Action
The primary targets of this compound are the activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets by inhibiting their activities. Specifically, it inhibits ALK5 phosphorylation, showing a potent activity against ALK5 kinase . The compound’s selectivity index against p38α MAP kinase is high, indicating its specificity towards ALK5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole ring.
Thiazole ring formation: The thiazole ring is synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Coupling with the pyridine derivative: The final step involves coupling the synthesized benzo[c][1,2,5]thiadiazole and thiazole intermediates with a 3-methylpyridine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another compound containing the benzo[c][1,2,5]thiadiazole moiety, used in materials science and organic electronics.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Compounds used as fluorophores and visible-light organophotocatalysts.
Uniqueness
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S2.ClH/c1-9-3-2-6-16-14(9)18-15-17-13(8-21-15)10-4-5-11-12(7-10)20-22-19-11;/h2-8H,1H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPIBHFPJPDQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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